molecular formula C8H7N3 B13515428 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile

Cat. No.: B13515428
M. Wt: 145.16 g/mol
InChI Key: VUPAHVFNNBSYDJ-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the carbonitrile group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H7N3/c9-3-7-2-1-6-4-10-5-8(6)11-7/h1-2,10H,4-5H2

InChI Key

VUPAHVFNNBSYDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C#N

Origin of Product

United States

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